molecular formula C23H15F4N3O2 B12371218 Nav1.8-IN-5

Nav1.8-IN-5

Cat. No.: B12371218
M. Wt: 441.4 g/mol
InChI Key: AKJSYEORRAJYNY-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nav1.8-IN-5 is a compound that targets the voltage-gated sodium channel Nav1.8, which is primarily expressed in peripheral nociceptors. This channel plays a crucial role in the transmission of pain signals, making it a significant target for developing novel analgesics .

Preparation Methods

Chemical Reactions Analysis

Nav1.8-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nav1.8-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of voltage-gated sodium channels. In biology and medicine, it is a valuable tool for investigating pain mechanisms and developing new pain relief therapies. The compound is also used in the pharmaceutical industry to develop non-opioid painkillers .

Mechanism of Action

Nav1.8-IN-5 exerts its effects by inhibiting the Nav1.8 sodium channel. This inhibition prevents the transmission of pain signals by stabilizing the deactivated state of the channel, effectively keeping it closed. The molecular targets involved include the extracellular cleft of the second voltage-sensing domain .

Comparison with Similar Compounds

Nav1.8-IN-5 is unique compared to other similar compounds due to its high selectivity and efficacy in inhibiting the Nav1.8 channel. Similar compounds include VX-548 and LTGO-33, which also target the Nav1.8 channel but may have different binding sites and mechanisms of action .

Properties

Molecular Formula

C23H15F4N3O2

Molecular Weight

441.4 g/mol

IUPAC Name

(8E)-13-fluoro-21-(trifluoromethyl)-1,6,17-triazapentacyclo[15.7.1.02,7.011,16.018,23]pentacosa-2(7),3,8,11(16),12,14,18(23),19,21-nonaene-5,24-dione

InChI

InChI=1S/C23H15F4N3O2/c24-15-5-7-18-13(10-15)2-1-3-17-20(8-9-21(31)28-17)30-12-29(18)19-6-4-14(23(25,26)27)11-16(19)22(30)32/h1,3-11H,2,12H2,(H,28,31)/b3-1+

InChI Key

AKJSYEORRAJYNY-HNQUOIGGSA-N

Isomeric SMILES

C1/C=C/C2=C(C=CC(=O)N2)N3CN(C4=C1C=C(C=C4)F)C5=C(C3=O)C=C(C=C5)C(F)(F)F

Canonical SMILES

C1C=CC2=C(C=CC(=O)N2)N3CN(C4=C1C=C(C=C4)F)C5=C(C3=O)C=C(C=C5)C(F)(F)F

Origin of Product

United States

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